molecular formula C27H27N3O B11337912 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11337912
M. Wt: 409.5 g/mol
InChI Key: WAUJEQJQNKMUIS-UHFFFAOYSA-N
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Description

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps One common method starts with the preparation of the benzimidazole core This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring

The final step is the formation of the pyrrolidinone ring. This can be done by reacting the benzimidazole derivative with a suitable ketone or aldehyde in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone
  • 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl) ethanone

Uniqueness

4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both benzimidazole and pyrrolidinone rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-18-9-12-23(13-10-18)29-17-22(15-26(29)31)27-28-24-6-4-5-7-25(24)30(27)16-21-14-19(2)8-11-20(21)3/h4-14,22H,15-17H2,1-3H3

InChI Key

WAUJEQJQNKMUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC(=C5)C)C

Origin of Product

United States

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